molecular formula C21H25N3O2 B4458864 N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide

N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide

Cat. No.: B4458864
M. Wt: 351.4 g/mol
InChI Key: DMFDWZOFRFOIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide is a benzamide derivative featuring a urea-functionalized phenyl substituent. Its structure comprises a benzamide core (C₆H₅-CONH-) linked to a 2-methyl-4-ureidophenyl group, where the urea moiety is substituted with a cyclohexylamine. This compound is structurally distinct due to the combination of a methyl group at the phenyl ring’s ortho position and a cyclohexylurea group at the para position.

Properties

IUPAC Name

N-[4-(cyclohexylcarbamoylamino)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-14-18(23-21(26)22-17-10-6-3-7-11-17)12-13-19(15)24-20(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDWZOFRFOIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-amino-2-methylbenzoic acid with cyclohexyl isocyanate to form the intermediate N-(4-amino-2-methylphenyl)cyclohexylcarbamate.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

The reaction conditions typically involve:

  • Solvents like dichloromethane or tetrahydrofuran.
  • Temperature control, often maintained at room temperature or slightly elevated temperatures.
  • Purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating:

  • Large-scale reactors for the initial formation of intermediates.
  • Continuous flow systems to enhance reaction efficiency and yield.
  • Advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, aiding in the design of new drugs or therapeutic agents.

Mechanism of Action

The mechanism by which N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzamides, focusing on substituent variations, physicochemical properties, and reported activities.

Structural Analogues and Key Differences

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence ID
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide 2-methylphenyl, 4-cyclohexylurea substituent on benzamide Likely C₂₁H₂₆N₄O₂ ~366.5 High lipophilicity (logP ~4.2*), potential kinase inhibition (inferred from urea analogs) N/A
3-{[(cyclohexylamino)carbonyl]amino}benzamide 3-cyclohexylurea substituent (no methyl group) C₁₄H₁₉N₃O₂ 261.32 Lower steric hindrance; positional isomer effects on target binding
N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide 4-cyclohexylurea, tert-butyl substituent (vs. methyl) C₁₉H₂₈N₄O₂ ~360.4 Increased steric bulk; altered solubility
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide Chlorophenyl-vinyl-urea substituent C₂₂H₂₃ClN₄O₂ ~434.9 Electron-withdrawing Cl enhances electrophilicity; potential antiparasitic activity
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide Bromophenyl and methoxybenzamido substituents C₂₁H₁₈BrN₃O₃ ~464.3 Bromine increases molecular weight; methoxy enhances solubility
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide Thiourea linkage with 4-hydroxyphenyl substituent C₁₄H₁₃N₃O₂S ~295.3 Antioxidant activity (% inhibition: 86.6)
N-cyclohexylbenzamide Simple cyclohexylamide (no urea or methyl groups) C₁₃H₁₇NO ~215.3 Lower molecular weight; baseline for urea/thiourea comparisons

*Estimated using fragment-based methods.

Physicochemical and Functional Comparisons

  • Urea vs. Thiourea Linkages : The target compound’s urea group offers hydrogen-bonding capacity, whereas thiourea derivatives (e.g., ) exhibit higher antioxidant activity due to sulfur’s polarizability .
  • Substituent Effects: Methyl vs. Chlorophenyl (): Introduces electron-withdrawing effects, enhancing reactivity in electrophilic environments . Methoxy (): Improves solubility in polar solvents but may reduce blood-brain barrier penetration .
  • Positional Isomerism : The 3-substituted urea () vs. the target’s 4-substituted urea alters spatial orientation, impacting interactions with planar binding sites (e.g., enzyme active sites) .

Biological Activity

N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O
  • Molecular Weight : 256.35 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival.

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown activity as HDAC inhibitors, which play a significant role in cancer therapy by modulating gene expression and promoting apoptosis in tumor cells .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cell lines .

Antiproliferative Assays

The compound's antiproliferative effects were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Cell Line IC50 (µM) Reference
HepG21.30
MCF-75.00
A5493.50

These results demonstrate that this compound exhibits potent antiproliferative activity, particularly against HepG2 liver cancer cells.

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in treated cells, as evidenced by increased Annexin V staining.

Case Studies

Several case studies have highlighted the compound's potential in cancer therapy:

  • Study on HepG2 Cells : In a controlled study, HepG2 cells treated with the compound showed a 48.89% reduction in tumor growth compared to untreated controls. This suggests a strong potential for use in liver cancer treatment .
  • Combination Therapy : The compound was tested in combination with standard chemotherapeutics such as taxol and camptothecin, resulting in enhanced anticancer activity, indicating its potential as an adjunct therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.